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Compound of Interest

3.5
Compound Name:
Bis(trifluoromethyl)acetophenone

Cat. No.: B056603

An In-depth Technical Guide to 3',5'-Bis(trifluoromethyl)acetophenone

This technical guide provides a comprehensive overview of the chemical structure, properties,
synthesis, and analytical data for 3',5'-bis(trifluoromethyl)acetophenone. It is intended for
researchers, scientists, and professionals in the field of drug development and chemical
synthesis.

Chemical Identity and Properties

3',5'-Bis(trifluoromethyl)acetophenone is a substituted acetophenone derivative
characterized by two trifluoromethyl groups on the phenyl ring. These electron-withdrawing
groups significantly influence the chemical reactivity and properties of the molecule.

Caption: Chemical structure of 3',5'-Bis(trifluoromethyl)acetophenone.

Table 1: Chemical Identifiers
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Identifier Value

CAS Number 30071-93-3[1]

IUPAC Name 1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-one[1]
Molecular Formula C1oHeFsO[1][2]

Linear Formula (CF3)2CeH3COCHS3

Molecular Weight 256.14 g/mol [1][2]

SMILES String CC(=0)clcc(ce(cl)C(F)(F)F)C(F)(F)F

| InChl Key | MCYCSIKSZLARBD-UHFFFAOYSA-N[1] |

Table 2: Physical and Chemical Properties

Property Value

Appearance Clear pale yellow liquid[3]
Density 1.422 g/mL at 25 °C[3]
Boiling Point 95-98 °C at 15 mmHg[2]
Refractive Index n20/D 1.4221]3]

Flash Point 82 °C (179.6 °F) - closed cup

| Assay | 98% |

Synthesis Protocols

A prevalent and practical method for synthesizing 3',5'-bis(trifluoromethyl)acetophenone
involves the reaction of a Grignard reagent with acetic anhydride.[4][5] This method is suitable
for larger-scale preparations. However, it is critical to note that trifluoromethylphenyl Grignard
reagents can be explosive under certain conditions, such as loss of solvent or upon heating,
necessitating strict safety precautions.[4][5][6]
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3,5-Bis(trifluoromethyl)bromobenzene

+i-PrMgCl in THF

Stirat 0 to -10 °C

3,5-Bis(trifluoromethyl)phenylmagnesium Chloride

Formation of Acetic Anhydride (neat)

ij via cannula at < 0 °C

Acetylation Reaction
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(Deionized Water)
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Purification
(Bulb-to-bulb distillation)
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(Final Product)

Click to download full resolution via product page

Caption: Workflow for the synthesis of 3',5'-Bis(trifluoromethyl)acetophenone.

Experimental Protocol: Grighard-based Synthesis

This protocol is adapted from a procedure published in Organic Syntheses.[4]

Materials:

3,5-Bis(trifluoromethyl)bromobenzene

Isopropylmagnesium chloride (i-PrMgCl) in THF (2 M solution)

Acetic anhydride

Tetrahydrofuran (THF), anhydrous
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e Deionized water
» Argon or Nitrogen gas for inert atmosphere
Procedure:

o Apparatus Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a
thermometer, and an addition funnel is set up under an inert atmosphere of argon or
nitrogen.[4]

o Grignard Reagent Formation: The flask is charged with 3,5-
bis(trifluoromethyl)bromobenzene and anhydrous THF. The solution is cooled to -5 °C using
an ice-salt water bath.[4]

e A2 M solution of isopropylmagnesium chloride in THF is added dropwise over 1 hour,
ensuring the internal reaction temperature does not exceed 0 °C.[4][5]

 After the addition is complete, the reaction mixture is stirred for an additional hour at a
temperature between 0 °C and -10 °C to ensure complete formation of the Grignard reagent.

[41[5]
o Acetylation: In a separate flask, acetic anhydride is cooled to -15 °C.[5]

e The prepared Grignard solution is transferred into the flask containing the cold acetic
anhydride via a double-ended needle (cannula) at a rate that maintains the internal
temperature below 0 °C.[4][5]

e The resulting pale yellow solution is stirred for 30 minutes at 0 °C.[4]

o Workup: The flask is removed from the cooling bath, and deionized water is added dropwise
over 1 hour to quench the reaction. The biphasic mixture is then heated to 60 °C for 15
minutes.[4]

 Purification: After cooling to room temperature, the product is isolated and purified.
Purification by bulb-to-bulb distillation at 25 mmHg (collecting the distillate at 122-132 °C)
yields the final product as a clear, colorless oil.[4]
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Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for confirming the structure and purity of 3',5'-

bis(trifluoromethyl)acetophenone. While complete spectral data requires experimental

acquisition, the expected characteristics can be inferred from the structure.

Table 3: Summary of Expected Spectroscopic Data

Technique

IH NMR

Expected Features

Methyl Protons (-CHs): A singlet around &
2.6 ppm (3H).Aromatic Protons: Two
signals in the aromatic region (6 7.8-8.5
ppm); one singlet for the proton at C2'
and C6' (2H), and one singlet for the
proton at C4' (1H).

13C NMR

Carbonyl Carbon (C=0): Signal around & 195-
200 ppm.Trifluoromethyl Carbon (-CFs): A
quartet due to C-F coupling.Aromatic Carbons:
Multiple signals in the & 120-140 ppm range,
with C-F coupling visible for carbons attached to
or near the -CFs groups.Methyl Carbon (-CH3):
A signal around & 25-30 ppm.

IR Spectroscopy

C=0 Stretch: Strong absorption band around
1700 cm~1.C-F Stretch: Strong, characteristic
absorptions in the 1100-1350 cm™1
region.Aromatic C-H Stretch: Peaks above 3000
cm~1.Aromatic C=C Stretch: Bands in the 1450-

1600 cm~1 region.

| Mass Spectrometry (EI) | Molecular lon (M*): A peak at m/z = 256.[1]Key Fragments: A

prominent peak at m/z = 241 (loss of -CHs) and a base peak likely at m/z = 213 (loss of -

COCHs3). |

Applications in Research and Development
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3',5'-Bis(trifluoromethyl)acetophenone serves as a key intermediate in the synthesis of
various compounds, particularly in the pharmaceutical and agrochemical industries. Its
trifluoromethyl groups can enhance properties such as metabolic stability and binding affinity.

o Synthesis of Bioactive Molecules: It is a reactant used in preparing pyrazole carboxamide
derivatives that have shown antibacterial and antifungal activity.[3]

3',5"-Bis(trifluoromethyl)acetophenone

Condensation / Cyclization Reactions

l

Pyrazole Carboxamide Derivatives
(Antibacterial / Antifungal Agents)

Click to download full resolution via product page
Caption: Role as a precursor in the synthesis of bioactive compounds.

Safety and Handling

Due to its chemical nature, 3',5'-bis(trifluoromethyl)acetophenone must be handled with
appropriate safety precautions.

Table 4: Hazard and Safety Information
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Category Information
GHS Pictogram GHSO07 (Exclamation mark)
Signal Word Warning

H315: Causes skin irritation.H319: Causes
Hazard Statements serious eye irritation.H335: May cause

respiratory irritation.

] P261, P264, P271, P280, P302+P352,
Precautionary Statements

P305+P351+P338

Keep container tightly closed in a dry, cool, and
Storage )

well-ventilated place.[7]
Incompatible Materials Strong oxidizing agents, Strong bases.[7]

| Personal Protective Equipment | Eyeshields, gloves, and a suitable respirator are
recommended. |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Chemical structure of 3',5'-
Bis(trifluoromethyl)acetophenone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b056603#chemical-structure-of-3-5-bis-trifluoromethyl-
acetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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